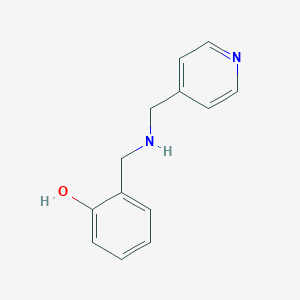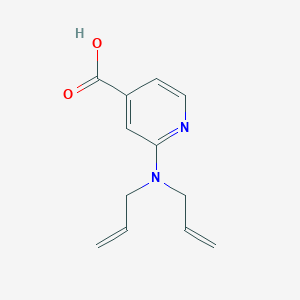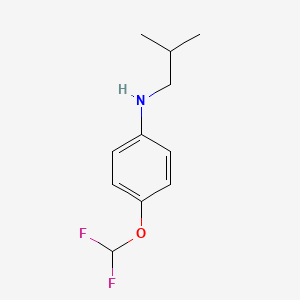
1-bencil-1H-imidazol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 865998-45-4 . It has a molecular weight of 230.27 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds has been a subject of research . These compounds are often prepared in two steps by alkylation of the ethyl 1H-imidazole-2-carboxylate with the corresponding alkyl or benzyl halide, followed by ester hydrolysis.Molecular Structure Analysis
The InChI code for ethyl 1-benzyl-1H-imidazole-2-carboxylate is 1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 1-benzyl-1H-imidazole-2-carboxylate are not mentioned in the search results, imidazole compounds are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a powder at room temperature . It has a molecular weight of 230.27 .Aplicaciones Científicas De Investigación
Síntesis de Imidazoles
Los imidazoles son un importante motivo estructural heterocíclico en moléculas funcionales y se utilizan en una amplia gama de aplicaciones . El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica . El 1-bencil-imidazol-2-carboxilato de etilo, como derivado de imidazol, se puede utilizar en la síntesis de varios imidazoles .
Productos farmacéuticos y agroquímicos
Los derivados de imidazol tienen aplicaciones tradicionales en productos farmacéuticos y agroquímicos . Son componentes clave en muchos fármacos y pesticidas .
3. Colorantes para células solares y otras aplicaciones ópticas La investigación emergente ha demostrado que los derivados de imidazol se pueden utilizar en colorantes para células solares y otras aplicaciones ópticas . Estos compuestos pueden absorber la luz y convertirla en electricidad, lo que los hace útiles en dispositivos fotovoltaicos .
Materiales funcionales
Los derivados de imidazol también se utilizan en la creación de materiales funcionales . Estos materiales tienen propiedades físicas o químicas especiales que los hacen útiles en diversas industrias .
Catálisis
Los derivados de imidazol se utilizan en catálisis . Pueden acelerar las reacciones químicas sin consumirse en el proceso, lo que los hace valiosos en la fabricación industrial .
Actividad biológica
Los derivados de imidazol tienen usos terapéuticos generalizados, como agentes antibacterianos, antimicobacterianos, tripanocidas, anti-VIH, genotóxicos, herbicidas, analgésicos, antiinflamatorios, relajantes musculares, antileishmaniales, anticonvulsivos, anticancerígenos, antimaláricos, antifúngicos e inhibidores de la peroxidación lipídica, antituberculosos, hipnóticos, antidepresivos, antitumorales, antihelmínticos e insecticidas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The compound is a powder at room temperature and has a predicted boiling point of 387.8° C at 760 mmHg . Its density is predicted to be 1.1 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the range of biological activities associated with imidazole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 1-benzyl-1H-imidazole-2-carboxylate. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is known to participate in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound can also interact with proteins involved in signal transduction pathways, modulating their function and influencing downstream cellular responses .
Cellular Effects
Ethyl 1-benzyl-1H-imidazole-2-carboxylate exerts significant effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, ethyl 1-benzyl-1H-imidazole-2-carboxylate can affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-benzyl-1H-imidazole-2-carboxylate involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. It can also interact with transcription factors, influencing gene expression by altering their binding to DNA . Furthermore, ethyl 1-benzyl-1H-imidazole-2-carboxylate can modulate the activity of signaling proteins, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-benzyl-1H-imidazole-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 1-benzyl-1H-imidazole-2-carboxylate remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 1-benzyl-1H-imidazole-2-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
Ethyl 1-benzyl-1H-imidazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels . Additionally, ethyl 1-benzyl-1H-imidazole-2-carboxylate can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of ethyl 1-benzyl-1H-imidazole-2-carboxylate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of ethyl 1-benzyl-1H-imidazole-2-carboxylate within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
Ethyl 1-benzyl-1H-imidazole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Propiedades
IUPAC Name |
ethyl 1-benzylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHCKQVOPBTOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653842 | |
| Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865998-45-4 | |
| Record name | Ethyl 1-benzyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)


![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol](/img/structure/B1451711.png)
![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
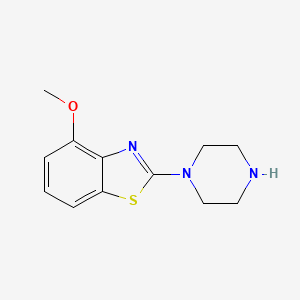

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)
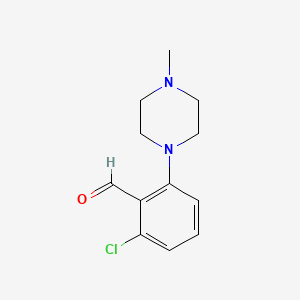
![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)
